N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group and a thieno[3,2-d]pyrimidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinyl ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 3-chlorophenylamine as a starting material.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-3-fluorobenzamide
- 4-(N-(3-chlorophenyl)carbamoyl)butyric acid
Uniqueness
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[3,2-d]pyrimidinyl core and the presence of both chlorophenyl and acetamide groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by the hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate in DMF or DMSO to yield the intermediate product.", "Step 2: Hydrolysis of the intermediate product with a strong acid such as hydrochloric acid or sulfuric acid to yield the final product, N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS No. |
1252900-01-8 |
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)6-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-5-3-4-13(20)10-14/h3-5,7,9-10,12H,6,8,11H2,1-2H3,(H,21,24) |
InChI Key |
BXWBCBAGOBTQOZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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